(6-Carbamoylpyridin-3-yl)boronic acid

Vue d'ensemble

Description

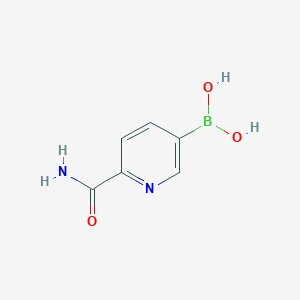

(6-Carbamoylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which also contains a carbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-Carbamoylpyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative . The reaction conditions generally include the use of a base such as potassium carbonate, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: (6-Carbamoylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products: The major products formed from these reactions include boronic esters, amines, and various substituted aromatic compounds .

Applications De Recherche Scientifique

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of (6-Carbamoylpyridin-3-yl)boronic acid is its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds, which are essential in constructing complex organic molecules. The compound facilitates the coupling of aryl and vinyl boron compounds with various electrophiles, making it invaluable for synthesizing pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Compound Name | Structure Type | Notable Applications |

|---|---|---|

| This compound | Pyridine-based boronic acid | Organic synthesis via Suzuki-Miyaura |

| Phenylboronic acid | Simple boronic acid | General organic synthesis |

| Pyridine-3-boronic acid | Pyridine-based | Limited reactivity |

Biological Applications

Protease Inhibition

this compound has been identified as an effective inhibitor of serine proteases such as chymotrypsin and trypsin. By forming reversible covalent bonds with the active site serine residues, this compound inhibits enzymatic activity, making it a valuable tool for studying protease functions and developing therapeutic protease inhibitors .

Antimicrobial Activity

Research has shown that derivatives of this compound can inhibit efflux pumps in bacteria, such as NorA in Staphylococcus aureus. This inhibition enhances the efficacy of antibiotics by preventing their expulsion from bacterial cells, thereby addressing antibiotic resistance issues .

Cancer Research

The compound is being investigated for its potential use in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment that utilizes boron compounds to selectively destroy tumor cells while sparing healthy tissue. Its unique properties make it suitable for incorporation into therapeutic protocols aimed at improving cancer treatment outcomes .

Industrial Applications

In industry, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to participate in cross-coupling reactions makes it a valuable building block for creating materials with specific properties tailored for various applications .

Preparation Methods

The synthesis of this compound typically involves palladium-catalyzed Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency on an industrial scale .

Mécanisme D'action

The mechanism of action of (6-Carbamoylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with nucleophilic sites on enzymes and other proteins, leading to the inhibition of their activity. This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents .

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- Pyridine-3-boronic acid

- (4-Carbamoylpyridin-3-yl)boronic acid

Comparison: (6-Carbamoylpyridin-3-yl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group on the pyridine ring. This combination enhances its reactivity and versatility in various chemical reactions compared to similar compounds .

Activité Biologique

(6-Carbamoylpyridin-3-yl)boronic acid is a compound of significant interest in biochemical research due to its diverse biological activities, particularly as an inhibitor of serine proteases and its role in various biochemical pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and applications in scientific research.

Target Enzymes

This compound primarily acts as an inhibitor of serine proteases, such as chymotrypsin and trypsin. It forms reversible covalent bonds with the serine residues in the active sites of these enzymes, effectively inhibiting their enzymatic activity.

Mode of Action

The compound's mechanism involves the formation of a covalent bond between the boronic acid moiety and the hydroxyl group of the serine residue. This interaction prevents substrate processing by the enzyme, thereby inhibiting catalytic activity. Additionally, it has been shown to influence gene expression by modulating the activity of transcription factors regulated by proteolytic cleavage.

Impact on Cell Signaling

The inhibition of proteases by this compound can lead to significant alterations in cell signaling pathways. By affecting the degradation of signaling proteins, it can modulate downstream signaling events and ultimately influence cellular metabolism and gene expression.

Temporal Stability

In laboratory settings, studies indicate that this compound maintains its inhibitory effects for several days under standard storage conditions, although gradual degradation may occur over extended periods. This stability is crucial for its application in experimental settings.

Research Applications

This compound has a wide array of applications across various fields:

- Biochemistry : It serves as a valuable tool for studying protease functions and developing protease inhibitors for therapeutic use.

- Synthetic Chemistry : The compound is utilized in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds, which are fundamental in organic synthesis.

- Drug Development : Its inhibitory properties make it a candidate for developing boron-containing drugs aimed at treating diseases influenced by protease activity.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other boronic acids. Below is a comparison table highlighting its features alongside similar compounds:

| Compound | Unique Features | Applications |

|---|---|---|

| This compound | Contains both carbamoyl and boronic acid groups | Protease inhibition, synthetic chemistry |

| Phenylboronic acid | Simple boronic structure | General organic synthesis |

| Pyridine-3-boronic acid | Lacks carbamoyl group | Used in various coupling reactions |

| (4-Carbamoylpyridin-3-yl)boronic acid | Similar to (6-Carbamoylpyridin-3-yl) but with different positioning | Potentially different biological activities |

Case Studies

Recent studies have explored the effectiveness of this compound as an inhibitor against specific bacterial strains. For instance, research indicated that derivatives of pyridine-3-boronic acids could inhibit the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of antibiotics like ciprofloxacin . These findings highlight the potential for this compound in addressing antibiotic resistance.

Propriétés

IUPAC Name |

(6-carbamoylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3,11-12H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBJQMVPJJTDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727810 | |

| Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164100-82-6 | |

| Record name | (6-Carbamoylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.